molecular formula C9H9Cl2N3O B1203898 グアンファシン CAS No. 29110-47-2

グアンファシン

カタログ番号: B1203898
CAS番号: 29110-47-2
分子量: 246.09 g/mol
InChIキー: INJOMKTZOLKMBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Guanfacine has a wide range of scientific research applications:

生化学分析

Biochemical Properties

Guanfacine plays a significant role in biochemical reactions by interacting with alpha-2A adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels . Guanfacine’s interaction with these receptors reduces the release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity . Additionally, guanfacine has been shown to interact with 5-HT2B receptors, although its affinity for these receptors is lower .

Cellular Effects

Guanfacine exerts various effects on different cell types and cellular processes. In neurons, guanfacine enhances prefrontal cortical function by strengthening network connectivity and improving neuronal firing . This is achieved through the inhibition of cAMP-PKA-K+ channel signaling, which enhances the effectiveness of synaptic transmission . Guanfacine also influences cell signaling pathways by reducing the release of norepinephrine, thereby modulating the activity of downstream signaling cascades . Furthermore, guanfacine has been shown to affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

At the molecular level, guanfacine exerts its effects by binding to alpha-2A adrenergic receptors on the surface of neurons . This binding inhibits the production of cAMP and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby enhancing the signal strength of pyramidal neurons in the prefrontal cortex . The inhibition of cAMP-PKA signaling leads to a reduction in the phosphorylation of downstream targets, resulting in improved cognitive functions such as working memory and attention . Guanfacine’s ability to modulate these molecular pathways makes it a valuable therapeutic agent for ADHD and other prefrontal cortical disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanfacine have been observed to change over time. Guanfacine has a long half-life of approximately 17 hours, allowing for sustained effects with once-daily dosing . Studies have shown that guanfacine remains stable under physiological conditions, with minimal degradation over time . Long-term administration of guanfacine has been associated with improvements in cognitive functions and a reduction in ADHD symptoms . Some adverse effects such as somnolence and dizziness have been reported, particularly during the initial stages of treatment .

Dosage Effects in Animal Models

In animal models, the effects of guanfacine vary with different dosages. Studies using spontaneously hypertensive rats (SHR) have shown that guanfacine improves sustained attention and reduces overactivity and impulsiveness at doses of 0.3 and 0.6 mg/kg . Higher doses of guanfacine have been associated with more pronounced improvements in behavior, suggesting a dose-dependent effect . At very high doses, guanfacine may cause adverse effects such as hypotension and bradycardia .

Metabolic Pathways

Guanfacine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . The main metabolic pathway involves the oxidation of guanfacine to 3-hydroxyguanfacine, which is then further metabolized by glucuronidation or sulfation . These metabolites are excreted primarily through the kidneys . The metabolic pathways of guanfacine play a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

Guanfacine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high bioavailability, with approximately 80-100% of the administered dose being absorbed . Guanfacine is extensively bound to plasma proteins, which facilitates its distribution to various tissues . The drug is also able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

Within cells, guanfacine is primarily localized to the cytoplasm and the plasma membrane . It binds to alpha-2A adrenergic receptors on the surface of neurons, where it exerts its effects on cAMP-PKA signaling . Guanfacine’s subcellular localization is crucial for its ability to modulate neurotransmitter release and improve cognitive functions . Additionally, guanfacine may undergo post-translational modifications that influence its activity and localization within specific cellular compartments .

化学反応の分析

反応の種類

グアンファシンは、以下を含むさまざまな化学反応を受けます。

    酸化: グアンファシンは特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。

    還元: グアンファシンを含む還元反応はあまり一般的ではありません。

    置換: グアンファシンは、特に芳香環を含む置換反応を受けます。

一般的な試薬と条件

グアンファシンを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 エタノールやイソプロパノールなどの溶媒は、これらの反応で頻繁に使用されます .

主な製品

グアンファシンを含む反応から形成される主な生成物は、特定の反応条件によって異なります。 たとえば、置換反応は、グアンファシンのさまざまな置換誘導体を生成する可能性があります .

科学研究への応用

グアンファシンは、幅広い科学研究の用途があります。

類似化合物との比較

類似化合物

    クロニジン: 高血圧とADHDの治療に使用される別のα2アドレナリン受容体作動薬です。

    デクスメデトミジン: 鎮静剤および鎮痛剤として使用される選択的α2アドレナリン受容体作動薬です。

    メチルドパ: 高血圧の治療に使用されるα2アドレナリン受容体作動薬です。

独自性

グアンファシンは、α2Aサブタイプに対する選択性により、他の非選択的作動薬と比較して、ADHDの治療における有効性が高く、副作用が少ないとされています .

生物活性

Guanfacine is a selective alpha-2 adrenergic receptor agonist primarily used in treating attention-deficit/hyperactivity disorder (ADHD) and hypertension. Its biological activity is characterized by its effects on the central nervous system, particularly in enhancing prefrontal cortical functions, which are crucial for attention, impulse control, and working memory. This article delves into the mechanisms, clinical efficacy, and safety profile of guanfacine based on diverse research findings.

Guanfacine exerts its effects mainly through the α2A adrenergic receptors located in the prefrontal cortex (PFC). The activation of these receptors leads to:

  • Inhibition of cAMP-PKA signaling : This process strengthens synaptic connections in the PFC, enhancing cognitive functions such as attention and working memory .
  • Modulation of neurotransmitter release : Guanfacine reduces norepinephrine (NE) release, which is linked to stress responses and emotional regulation, potentially benefiting conditions like anxiety and aggression .
  • Neuroprotective effects : By acting on microglial cells, guanfacine may exert anti-inflammatory actions, further supporting neuronal health in stress-related disorders .

Clinical Efficacy

Numerous studies have evaluated guanfacine's efficacy in treating ADHD across different age groups:

ADHD Treatment Studies

  • Randomized Controlled Trials :
    • A study involving children aged 6 to 17 demonstrated significant reductions in ADHD symptoms compared to placebo. The least-squares mean changes from baseline for the ADHD Rating Scale IV total scores were as follows:
      • Guanfacine 2 mg: -16.18
      • Guanfacine 3 mg: -16.43
      • Guanfacine 4 mg: -18.87
      • Placebo: -8.48 .
  • Adolescents with ADHD :
    • A trial with adolescents (13-17 years) found that guanfacine extended release (GXR) led to a significant improvement in ADHD symptoms, with a mean score change of -24.55 for GXR compared to -18.53 for placebo (p < .001) .
  • Long-term Efficacy :
    • A systematic review indicated that guanfacine is effective in reducing hyperactivity and impulsivity over extended periods, with sustained improvements noted in various behavioral assessments .

Safety Profile

Guanfacine is generally well-tolerated, although some side effects have been reported:

  • Common Adverse Effects :
    • Sedation, fatigue, headache, and abdominal pain are among the most frequently observed side effects .
  • Cardiovascular Effects :
    • Minor changes in blood pressure and heart rate were noted but were not clinically significant .

Case Study: Guanfacine in Prader-Willi Syndrome

A clinical trial is currently assessing guanfacine's effects on aggressive behaviors in patients with Prader-Willi Syndrome (PWS). Preliminary findings suggest potential benefits in reducing impulsivity and improving attention among this population .

Observational Study: Impact on Tic Disorders

In a study involving children with ADHD and tic disorders, guanfacine treatment resulted in a 37% improvement on teacher-rated ADHD scales compared to an 8% improvement for placebo . This indicates its utility not only for ADHD but also for managing comorbid conditions.

Summary of Findings

Study TypePopulationDosageOutcome
RCTChildren (6-17 years)2-4 mg/daySignificant reduction in ADHD symptoms
RCTAdolescents (13-17 years)1-7 mg/dayImproved ADHD-RS-IV scores
ObservationalChildren with ticsVariable37% improvement in ADHD ratings
Clinical TrialPWS patientsTBDPotential reduction in aggression

特性

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOMKTZOLKMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29110-48-3 (mono-hydrochloride)
Record name Guanfacine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046944
Record name Guanfacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanfacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1mg/mL, 1.39e-01 g/L
Record name Guanfacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanfacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined.
Record name Guanfacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

29110-47-2
Record name Guanfacine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29110-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanfacine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanfacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanfacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanfacine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANFACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Guanfacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213-216, 225 - 227 °C
Record name Guanfacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanfacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanfacine
Reactant of Route 2
Reactant of Route 2
Guanfacine
Reactant of Route 3
Reactant of Route 3
Guanfacine
Reactant of Route 4
Reactant of Route 4
Guanfacine
Reactant of Route 5
Guanfacine
Reactant of Route 6
Guanfacine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。